
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- is a fluorinated alkane with the molecular formula C19H18F14I2. This compound is characterized by the presence of multiple fluorine and iodine atoms, which impart unique chemical and physical properties. It is a member of the nonadecane family, which consists of hydrocarbons with 19 carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- typically involves the fluorination and iodination of nonadecane. The process begins with the selective fluorination of nonadecane using a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. This step is followed by the iodination of the fluorinated intermediate using iodine or an iodine-containing reagent like iodine monochloride (ICl) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach minimizes the formation of by-products and maximizes yield.
Analyse Chemischer Reaktionen
Types of Reactions
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form non-fluorinated and non-iodinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxygen-containing functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated or iodinated derivatives, while reduction and oxidation reactions can produce hydrocarbons or oxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination and iodination on the physical and chemical properties of alkanes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique fluorine and iodine content.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in radiotherapy.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its hydrophobic and oleophobic properties.
Wirkmechanismus
The mechanism by which Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- exerts its effects is primarily related to its fluorine and iodine atoms. These atoms can interact with various molecular targets and pathways, including:
Hydrophobic Interactions: The fluorine atoms increase the hydrophobicity of the compound, allowing it to interact with hydrophobic regions of proteins and membranes.
Halogen Bonding: The iodine atoms can form halogen bonds with electron-rich sites on biomolecules, influencing their structure and function.
Electron-Withdrawing Effects: The fluorine atoms can withdraw electron density from adjacent atoms, affecting the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- can be compared with other fluorinated and iodinated alkanes, such as:
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-: Lacks the iodine atoms, resulting in different chemical and physical properties.
Nonadecane, 5,15-diiodo-: Lacks the fluorine atoms, leading to reduced hydrophobicity and different reactivity.
Perfluorononadecane: Fully fluorinated nonadecane, which has distinct properties due to the absence of hydrogen atoms.
The uniqueness of Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- lies in its combination of fluorine and iodine atoms, which impart a unique set of properties and reactivity patterns.
Eigenschaften
| 1980064-71-8 | |
Molekularformel |
C19H24F14I2 |
Molekulargewicht |
772.2 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodononadecane |
InChI |
InChI=1S/C19H24F14I2/c20-14(21,16(24,25)18(28,29)30)10-12(34)8-6-4-2-1-3-5-7-9-13(35)11-15(22,23)17(26,27)19(31,32)33/h12-13H,1-11H2 |
InChI-Schlüssel |
KOIUXUTVKCGPFE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCC(CC(C(C(F)(F)F)(F)F)(F)F)I)CCCCC(CC(C(C(F)(F)F)(F)F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide](/img/structure/B12080399.png)
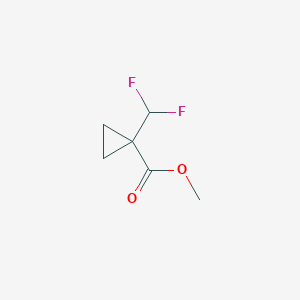

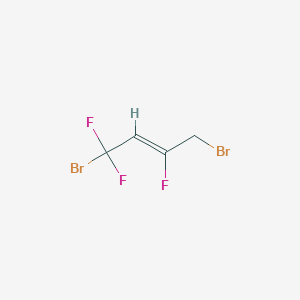
![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B12080457.png)
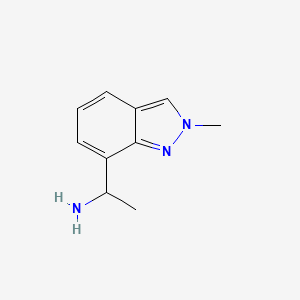
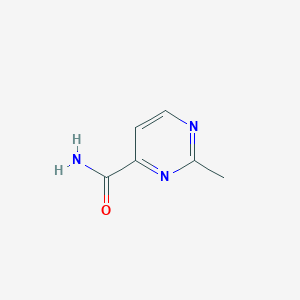
![Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)
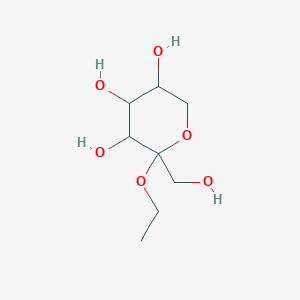
![Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-](/img/structure/B12080475.png)
![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)
![Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12080492.png)
